REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][C:29](=[O:30])[CH3:31].[K+:26].[K+:27].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:12]#[N:13])[c:7]([C:8]#[N:9])[cH:10][cH:11]1.[OH:14][c:15]1[cH:16][cH:17][c:18]([Cl:19])[cH:20][cH:21]1>>[c:4]1([O:14][c:15]2[cH:16][cH:17][c:18]([Cl:19])[cH:20][cH:21]2)[cH:5][c:6]([C:12]#[N:13])[c:7]([C:8]#[N:9])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc([N+](=O)[O-])cc1C#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Oc2ccc(Cl)cc2)cc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |